molecular formula C21H26FN3OS B2777825 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1448061-21-9

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2777825
CAS No.: 1448061-21-9
M. Wt: 387.52
InChI Key: VFNPNHIOCOPUGN-UHFFFAOYSA-N
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Description

Chemical Identifier: CAS 1448061-21-9
Molecular Formula: C₂₁H₂₆FN₃OS
Molecular Weight: 387.514 g/mol
Structural Features:

  • A tetrahydroindazole core substituted with a cyclopentyl group at position 1.
  • A methyl bridge linking the indazole to an acetamide backbone.
  • A 4-fluorophenylthio (-S-C₆H₄-F) group at the acetamide’s α-position.

This compound is hypothesized to exhibit biological activity through interactions with enzymes or receptors, leveraging its sulfur-containing moiety and fluorinated aromatic group for enhanced binding or metabolic stability .

Properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3OS/c22-15-9-11-17(12-10-15)27-14-21(26)23-13-19-18-7-3-4-8-20(18)25(24-19)16-5-1-2-6-16/h9-12,16H,1-8,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNPNHIOCOPUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include an indazole moiety and a thioacetamide functional group, which contribute to its biological activity. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C19H24FN3OSC_{19}H_{24}FN_3OS. The compound features:

  • Indazole Ring : Known for its pharmacological significance.
  • Cyclopentyl Group : Enhances lipophilicity and bioavailability.
  • Thioacetamide Group : Associated with various biological activities.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in inflammatory processes. The mechanism is believed to involve:

  • Inhibition of Janus Kinases (JAKs) : These kinases are crucial in signaling pathways related to inflammation and immune responses. By inhibiting JAKs, the compound may reduce inflammatory cytokine production.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. This makes it a candidate for treating conditions such as:

  • Rheumatoid Arthritis : The compound's ability to inhibit pro-inflammatory cytokines suggests potential use in managing autoimmune disorders.

Analgesic Effects

The compound has also been studied for its analgesic properties. In preclinical models:

  • It demonstrated reduced pain responses comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as an alternative analgesic therapy.

Study 1: Efficacy in Animal Models

In a controlled study involving rat models of arthritis, administration of this compound resulted in:

  • A significant decrease in joint swelling and pain scores compared to the control group.

Study 2: Cytotoxicity Assessment

Further investigations assessed the cytotoxicity of the compound on various cell lines:

  • Results indicated low cytotoxicity levels at therapeutic doses, suggesting a favorable safety profile for potential clinical applications.

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityTherapeutic Applications
N-(Cyclopentyl-Indazole-Thioacetamide)C19H24FN3OSAnti-inflammatory, analgesicRheumatoid arthritis
Reference NSAIDVariesAnti-inflammatoryPain management

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₁H₂₆FN₃OS 387.514 4-Fluorophenylthio, cyclopentyl-tetrahydroindazole
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6 m) C₂₁H₁₈ClN₄O₂ 393.112 4-Chlorophenyl, naphthalenyloxy-triazole
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide C₂₄H₂₄N₆O₂S 476.560 Cyanobenzothiophene, pyrazine-amino-thiadiazole
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide C₁₈H₁₇F₃N₄OS 394.415 Trifluoromethyl-indazole, cyanocyclopentathiophene
N-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(o-tolyloxy)acetamide C₂₂H₂₈N₃O₂ 377.480 o-Tolyloxy (methylphenyl ether), cyclopentyl-tetrahydroindazole
Key Observations:

Backbone Similarities : All compounds share an acetamide core, but substituents vary significantly.

Electron-Withdrawing Groups : The target compound uses a 4-fluorophenylthio group, whereas analogs employ alternatives like chlorophenyl (6 m ) or trifluoromethyl (compound from ). These groups influence electronic properties and metabolic stability.

Heterocyclic Cores : The indazole in the target compound is replaced with triazole (6 m ) or thiophene (compound from ) in analogs, altering steric and electronic interactions.

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Compound 6 m Compound from
LogP (Predicted) ~3.5 (moderate lipo.) ~3.8 (higher lipo.) ~4.1 (high lipo.)
Hydrogen Bond Donors 2 1 1
Hydrogen Bond Acceptors 5 6 6
Polar Surface Area 85 Ų 95 Ų 90 Ų
Key Findings:

Solubility : The target’s tetrahydroindazole core may enhance aqueous solubility compared to the triazole -containing 6 m , which has a larger aromatic system.

Metabolic Stability : Fluorine in the target compound could reduce oxidative metabolism compared to chlorinated analogs like 6 m .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?

  • Methodological Answer : The compound contains a cyclopentyl group, tetrahydroindazole core, fluorophenylthio moiety, and acetamide linker. These groups synergistically enhance lipophilicity (cyclopentyl), hydrogen-bonding capacity (tetrahydroindazole), and target selectivity (fluorophenylthio). Comparative analysis of analogs (e.g., cyclohexane vs. cyclopentyl substitutions) reveals cyclopentyl improves steric compatibility with bacterial enzyme active sites, while the fluorophenylthio group enhances π-π stacking in cancer-related kinases . Structural characterization via NMR and X-ray crystallography (as in ) is critical to validate these interactions.

Q. What synthetic strategies are recommended for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step protocols, such as:

Cyclopentylation of tetrahydroindazole via nucleophilic substitution.

Thioether formation using 4-fluorothiophenol under basic conditions (e.g., K₂CO₃ in DMF).

Amide coupling via EDC/HOBt or HATU-mediated reactions.
Optimization requires monitoring reaction intermediates by LC-MS and adjusting parameters (temperature, solvent polarity). For example, highlights the importance of solvent choice (dichloromethane vs. DMF) in minimizing side reactions during thiadiazole ring formation.

Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclopentyl substitution pattern) and detects rotamers in the acetamide linker.
  • HRMS : Validates molecular weight and isotopic patterns (e.g., fluorine’s signature).
  • FTIR : Identifies thioacetamide C=S stretches (~1,100 cm⁻¹) and amide carbonyls (~1,650 cm⁻¹).
  • X-ray crystallography (as in ): Resolves conformational flexibility in the tetrahydroindazole core, critical for structure-activity relationship (SAR) studies.

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity (e.g., antibacterial vs. anticancer effects)?

  • Methodological Answer :

  • Target Deconvolution : Use proteome-wide affinity chromatography (e.g., pull-down assays with biotinylated analogs) to identify binding partners.
  • Kinetic Studies : Compare IC₅₀ values across bacterial enzymes (e.g., dihydrofolate reductase) and human kinases (e.g., EGFR) under standardized conditions (pH 7.4, 37°C).
  • Crystallographic Overlays : Compare binding modes in bacterial vs. human targets using PDB structures (as in ’s dimer analysis). Contradictions may arise from off-target effects or assay-specific artifacts (e.g., redox interference from thioether groups) .

Q. What computational approaches are suitable for predicting this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate membrane permeability (logP ~3.5) and blood-brain barrier penetration.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict metabolic stability (e.g., susceptibility to CYP450 oxidation).
  • QSAR Modeling : Train models using fluorophenylthio analogs (e.g., ) to correlate substituent effects (e.g., electron-withdrawing F) with bioavailability. ’s integrated computational-experimental workflow is a benchmark for such studies.

Q. How can researchers address crystallographic discrepancies in conformational polymorphism (e.g., ’s three asymmetric units)?

  • Methodological Answer :

  • Temperature-Dependent Crystallography : Collect data at 100 K and 298 K to assess thermal motion and packing effects.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H⋯O vs. C–H⋯π) driving polymorphism.
  • Co-crystallization : Introduce co-formers (e.g., cyclodextrins) to stabilize dominant conformers. ’s R₂²(10) hydrogen-bonded dimers suggest solvent-free crystallization may reduce polymorphism.

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